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molecular formula C9H10BrNO3 B8535994 Methyl[(6-bromopyridin-2-yl)methoxy]acetate

Methyl[(6-bromopyridin-2-yl)methoxy]acetate

Cat. No. B8535994
M. Wt: 260.08 g/mol
InChI Key: NZRUTSIQHDSWMZ-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 72 mg, 1.8 mmol) in DMF (3.30 mL) at 0° C. was added dropwise a mixture of 2-bromo-6-(bromomethyl)pyridine (493 mg, 1.97 mmol) and methyl glycolate (148 mg, 1.64 mmol) in DMF (1.5 mL), and the reaction mixture was stirred for 2 hours at 0° C. The reaction mixture was quenched with 1:1 isopropanol:methanol (5 mL) and then poured over ice. The reaction mixture was diluted with water and diethyl ether. The organics were separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel to afford methyl [(6-bromopyridin-2-yl)methoxy]acetate. MS ESI calc'd. for C9H11BrNO3 [M+H]+ 260 and 262. found 260 and 262. 1H NMR (500 MHz, CDCl3) δ 7.58 (t, J=7.7 Hz, 1H), 7.49 (d, J=7.5 Hz, 1H), 7.40 (d, J=7.8 Hz, 1H), 4.72 (s, 2H), 4.23 (s, 2H), 3.78 (s, 3H).
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10]Br)[N:5]=1.[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][OH:14]>CN(C=O)C>[Br:3][C:4]1[N:5]=[C:6]([CH2:10][O:14][CH2:13][C:12]([O:16][CH3:17])=[O:15])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
493 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)CBr
Name
Quantity
148 mg
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1:1 isopropanol
ADDITION
Type
ADDITION
Details
methanol (5 mL) and then poured over ice
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)COCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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